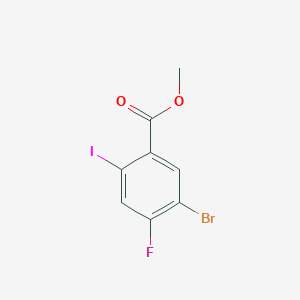

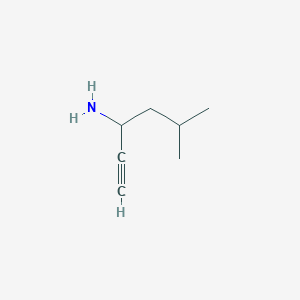

![molecular formula C19H17N3O3 B2712226 N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide CAS No. 1645508-41-3](/img/structure/B2712226.png)

N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, boiling point, melting point, and molecular weight. Unfortunately, specific physical and chemical properties for “N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide” are not available in the literature .Aplicaciones Científicas De Investigación

Chromogenic Detection of Cyanide

The heterocyclic compounds designed for colorimetric detection of cyanide, integrating a benzooxazine ring with an indoline fragment, demonstrate the potential application of N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide in environmental monitoring. These compounds, upon interaction with cyanide, undergo transformation into cyanoamines, leading to the appearance of an intense band in the visible region of the absorption spectrum. This chromogenic process is highly efficient and can detect micromolar concentrations of cyanide in water without interference from halide anions, highlighting its utility in the convenient determination of this toxic anion in aqueous environments (Tomasulo, Raymo, Sortino, & White, 2006).

Photoluminescent Materials for pH Sensing

The development of 6-Amino-8-cyanobenzo[1, 2-b]indolizines, exhibiting reversible pH-dependent optical properties with a dramatic blue shift in fluorescence emission upon protonation, suggests a potential application for this compound in developing novel photoluminescent materials for pH sensing. The unusual blue-shifted acid-responsive photoluminescence behavior of these materials, due to C-protonation rather than N-protonation, paves the way for their use in various fields, including biochemical sensors and environmental monitoring (Outlaw, Bragg, Townsend, & Zhou, 2016).

Synthesis of Indolizine Derivatives

The novel one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives demonstrates the chemical versatility of this compound. This synthesis process, involving alkyl or aryl isocyanides and pyridine-2-carbaldehyde, highlights the compound's potential as a precursor in pharmaceutical and material science research, enabling the efficient production of various indolizine derivatives without the need for prior activation or modification (Ziyaadini, Hazeri, Maghsoodlou, Habibi‐Khorassani, & Willis, 2011).

Anticancer and Antituberculosis Activity

The synthesis and evaluation of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives for their in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity underscore the biomedical research potential of this compound derivatives. Molecular docking studies supporting the anticancer activity of these molecules suggest their applicability in developing new therapeutic agents against various diseases (Mahanthesha, Suresh, & Naik, 2022).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on “N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide” could include further investigation into its synthesis, structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored .

Propiedades

IUPAC Name |

N-[cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-24-17-8-5-7-15(18(17)25-2)16(11-20)21-19(23)13-10-14-6-3-4-9-22(14)12-13/h3-10,12,16H,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRYXOOJTIVNOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C#N)NC(=O)C2=CN3C=CC=CC3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

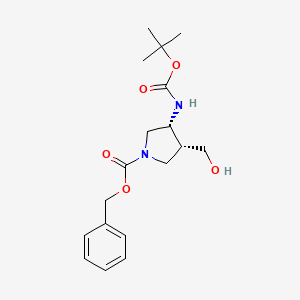

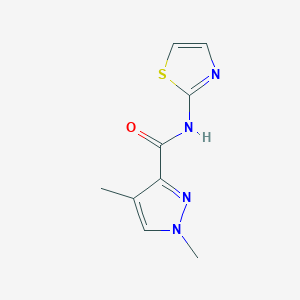

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2712144.png)

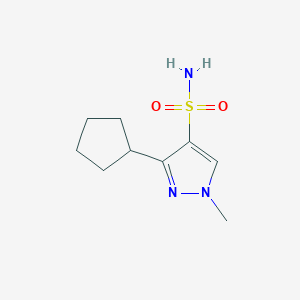

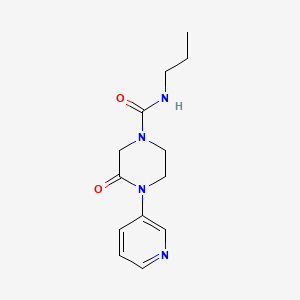

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2712145.png)

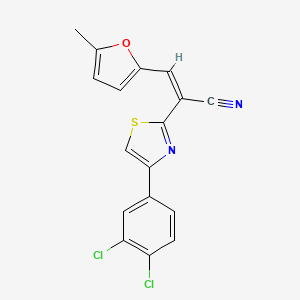

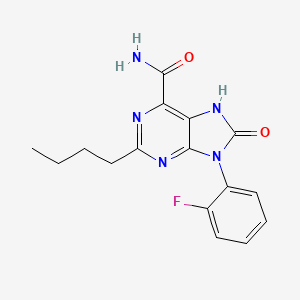

![2-[[4-(4-Chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2712155.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2712161.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)acetamide;hydrochloride](/img/structure/B2712162.png)